molecular formula C6H11BN2O2 B150827 (1-Isopropyl-1H-pyrazol-5-yl)boronic acid CAS No. 839714-33-9

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B150827
CAS No.: 839714-33-9
M. Wt: 153.98 g/mol
InChI Key: RWQOGZHKBNANKP-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is an organic compound with the molecular formula C6H11BN2O2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid can be synthesized through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Tetrahydrofuran is often used as an organic solvent in this reaction . The crude product is then purified by adding n-hexane, heating to 40°C to dissolve the system, cooling to -20°C, stirring, crystallizing, and filtering. The final product is obtained by vacuum drying .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different boronic acid derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This makes it particularly valuable in organic synthesis and drug development .

Properties

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQOGZHKBNANKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of isopropylpyrazole (5.0 g, 45.5 mmol) in THF (100 mL) was added n-butyl lithium (31 mL, 50 mmol, 1.6 M in hexane) at −78° C. The mixture was kept stirring at the same temperature for 30 min. and was allowed to warm to 0° C. and stirred for another 30 min. Before adding tri-n-butyl borate (12.6 g, 55 mmol) as one portion, the reaction mixture was cooled to −78° C. After addition, the mixture was stirred at −78° C. for 1 h. and was allowed to warm to r.t. slowly and stirred overnight. The reaction mixture was quenched by saturated ammonium chloride. The organic phase was separated and the aqueous phase was extracted with ethyl ether (50 mL×2). The combined organic phase was dried over anhydrous sodium sulfate. Solvent was removed to afford 1-isopropyl-1H-pyrazole-5-boronic acid as a viscous oil (5.7 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two

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